molecular formula C18H19ClN2O3S B6573491 2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946300-21-6

2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B6573491
CAS No.: 946300-21-6
M. Wt: 378.9 g/mol
InChI Key: NXQQXBRUXDQMJB-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a benzamide derivative featuring a tetrahydroquinoline scaffold substituted with an ethanesulfonyl group at position 1 and a 2-chlorobenzamide moiety at position 5.

Properties

IUPAC Name

2-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-2-25(23,24)21-11-5-6-13-9-10-14(12-17(13)21)20-18(22)15-7-3-4-8-16(15)19/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQQXBRUXDQMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: Acts as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential inhibitory effects on enzymes and other proteins.

  • Medicine: Investigated for its potential as a pharmacological agent, particularly in the realm of anti-cancer and anti-inflammatory drugs.

  • Industry: Utilized in the development of specialized polymers and advanced materials.

Mechanism of Action: : The compound’s mechanism of action largely revolves around its ability to interact with biological macromolecules. The chlorine atom and the sulfonyl group are key sites for molecular interactions.

  • Molecular targets include enzymes such as kinases, where it may act as an inhibitor.

  • The pathways involved often include covalent modification of active sites or allosteric modulation.

Comparison with Similar Compounds: : Comparison with other similar compounds highlights its uniqueness in terms of:

  • The presence of both a sulfonyl group and a chlorine atom, which is less common in similar structures.

  • The tetrahydroquinoline moiety, which contributes to its distinct biological activity.

Similar Compounds Include:

  • 2-chloro-N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

  • N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

This compound offers a rich playground for chemists and researchers, bridging synthetic pathways and practical applications. Feel free to ask for more specifics!

Biological Activity

2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a chloro group, a benzamide backbone, and a tetrahydroquinoline moiety with an ethane sulfonyl group. The unique combination of these functional groups suggests various mechanisms of action and therapeutic applications.

The molecular formula for this compound is C19H21ClN2O3SC_{19}H_{21}ClN_{2}O_{3}S with a molecular weight of approximately 376.4 g/mol. Its structural characteristics include:

PropertyValue
Molecular FormulaC19H21ClN2O3S
Molecular Weight376.4 g/mol
IUPAC NameThis compound
LogP2.9216
Polar Surface Area54.246

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways or cancer cell proliferation. The mechanism likely involves binding to active sites of target proteins, leading to modulation of their activity.

Biological Assays and Findings

Research has indicated that compounds similar to this compound can exhibit significant biological activities:

  • Antioxidant Activity : In vitro assays have demonstrated that related compounds can scavenge free radicals effectively.
  • Anticancer Activity : Studies have shown that certain derivatives inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Effects : Compounds in this class have been reported to reduce pro-inflammatory cytokine levels in various models.

Case Studies

Several studies have explored the biological activities of compounds related to this class:

  • Antidiabetic Potential : A study highlighted the efficacy of related benzamide derivatives in inhibiting α-glucosidase and α-amylase enzymes, which are crucial for carbohydrate metabolism. These compounds displayed significant binding affinity and inhibition rates through molecular docking simulations .
  • Cytotoxicity Assessment : Research involving cytotoxicity assays indicated that derivatives of tetrahydroquinoline exhibited low cytotoxicity while maintaining potent activity against specific cancer cell lines .
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into the stability and interaction profiles of these compounds with target proteins, suggesting favorable binding interactions that correlate with their biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be identified from pesticidal and chemical databases. Below is a comparative analysis based on substituents, applications, and physicochemical properties:

Table 1: Key Structural Analogs and Their Properties

Compound Name Core Structure Key Substituents Application/Use Reference
2-chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide Benzamide Trifluoromethoxy phenyl, carbamoyl Insecticide (triflumuron)
2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide Benzenesulfonamide Triazine ring Herbicide (chlorsulfuron)
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide Pyridinecarboxamide Difluorophenyl, trifluoromethyl phenoxy Herbicide (diflufenican)
Target compound : 2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide Tetrahydroquinoline-benzamide Ethanesulfonyl, 2-chlorobenzamide Unknown (structural similarity suggests potential pesticidal activity)

Key Observations:

Substituent Influence: The ethanesulfonyl group in the target compound distinguishes it from analogs like triflumuron (trifluoromethoxy) or chlorsulfuron (triazine-sulfonamide). Sulfonyl groups enhance solubility and metabolic stability, which may influence bioavailability . The tetrahydroquinoline core is less common in pesticidal compounds compared to triazine (chlorsulfuron) or pyridine (diflufenican) scaffolds, suggesting unique binding interactions .

Functional Group Activity :

  • Chlorobenzamide moieties (as in the target compound and chlorsulfuron) are associated with herbicidal activity, likely through inhibition of acetolactate synthase (ALS) in plants .
  • Sulfonamide groups (e.g., ethanesulfonyl in the target compound) are prevalent in sulfonylurea herbicides but may also confer insecticidal properties in other contexts .

Its activity remains speculative .

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